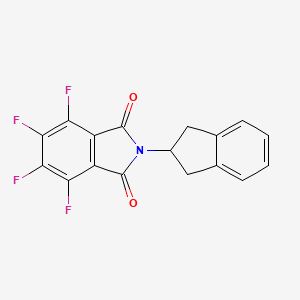

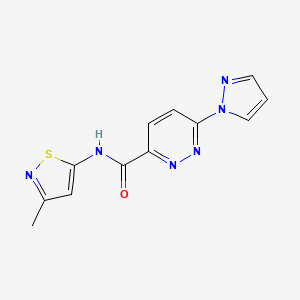

![molecular formula C11H13NO5S B2700111 2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid CAS No. 344267-97-6](/img/structure/B2700111.png)

2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Oxidation Reactions

- Chromium(VI) oxide catalyzed oxidation of sulfides to sulfones: A study demonstrated the use of CrO3 for the efficient and selective oxidation of sulfides to sulfones under mild conditions, illustrating a potential application for similar sulfonyl compounds in synthetic chemistry (Liang Xu, Jie Cheng, M. Trudell, 2003).

Influence of Solvents on Chemical Reactions

- Regioselectivity of Sulfoxide Thermolysis: A study highlighted how the choice of solvent can influence the regioselectivity of sulfoxide thermolysis, a reaction relevant to the manipulation of sulfonyl functional groups (Markus Bänziger, S. Klein, G. Rihs, 2002).

Synthesis of Glycolipids

- Sulfonoglycolipids from Lichenized Basidiomycete: Research on sulfonoglycolipids isolated from Dictyonema glabratum suggests a pathway for the study of similar sulfonated compounds for their potential applications in biochemistry and materials science (G. Sassaki, P. Gorin, C. Tischer, M. Iacomini, 2001).

Esterification Reactions

- Catalytic Dehydrative Esterification for Acetic Acid Recovery: This research discusses the catalytic dehydrative esterification of acetic acid, indicating the utility of sulfonyl compounds in facilitating esterification reactions, which might be indirectly relevant for derivatives of "2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid" (D. Yagyu, T. Ohishi, T. Igarashi, 2013).

Synthesis and Applications in Organic Chemistry

- Isothiourea-Mediated Synthesis of Pyridines: A method employing isothiourea for the synthesis of pyridines from sulfonyl acetates offers insights into the versatility of sulfonyl compounds in constructing complex heterocyclic structures, potentially applicable to derivatives of "this compound" (D. G. Stark, Louis C. Morrill, 2013).

properties

IUPAC Name |

2-[2-(2-methylanilino)-2-oxoethyl]sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-8-4-2-3-5-9(8)12-10(13)6-18(16,17)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTNKZNQDSBKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

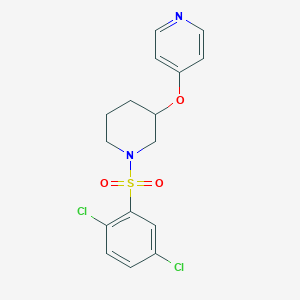

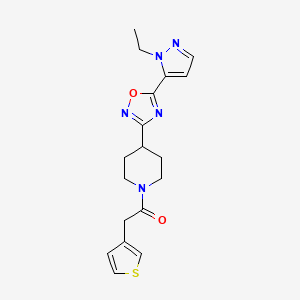

![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)

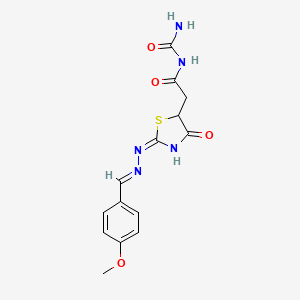

![2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B2700036.png)

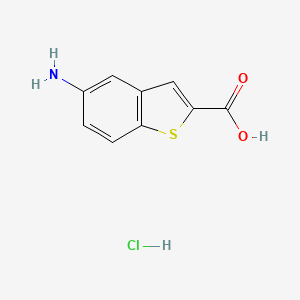

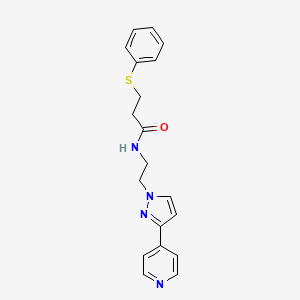

![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)

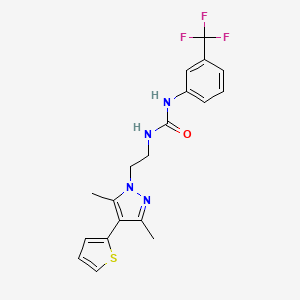

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)

![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)